molecular formula C11H15N3O B12459577 4-amino-N-(butan-2-ylideneamino)benzamide

4-amino-N-(butan-2-ylideneamino)benzamide

Cat. No.: B12459577
M. Wt: 205.26 g/mol
InChI Key: XTCQSSCDWJIHFW-UHFFFAOYSA-N
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Description

4-amino-N-(butan-2-ylideneamino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an amino group and a butan-2-ylideneamino group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(butan-2-ylideneamino)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 4-aminobenzamide with butan-2-one under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized by using high-yielding and cost-effective methods. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(butan-2-ylideneamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and halogenated benzamides .

Scientific Research Applications

4-amino-N-(butan-2-ylideneamino)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of 4-amino-N-(butan-2-ylideneamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-carbamoylphenyl)benzamide
  • 4-amino-N-[2-(diethylamino)ethyl]benzamide

Uniqueness

4-amino-N-(butan-2-ylideneamino)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Biological Activity

4-amino-N-(butan-2-ylideneamino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
IUPAC Name: this compound

This compound features an amine group, an amide linkage, and a butan-2-ylidene side chain, which contribute to its biological activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Activity

Recent studies have evaluated the potential of this compound as an anticancer agent . It has been tested against various cancer cell lines, including HeLa (cervical cancer) and U-87 MG (glioblastoma). The results indicate that the compound can inhibit cell proliferation and induce apoptosis through the modulation of apoptotic pathways.

Case studies have highlighted that treatment with this compound resulted in a significant reduction in cell viability in a dose-dependent manner:

Cell Line IC50 (µM) Effect
HeLa15Induction of apoptosis
U-87 MG20Inhibition of proliferation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes involved in cellular proliferation and survival pathways.
  • Gene Expression Modulation: It influences the expression of genes associated with apoptosis and cell cycle regulation, potentially through epigenetic mechanisms.
  • Reactive Oxygen Species (ROS) Production: The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Research Findings

A comprehensive study published in Journal of Medicinal Chemistry indicates that derivatives of this compound exhibit enhanced biological activity compared to the parent compound. Structure-activity relationship (SAR) studies revealed that modifications to the side chain significantly affect potency:

Derivative Activity Comments
Compound AHighIncreased cytotoxicity
Compound BModerateImproved selectivity for cancer cells

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-amino-N-(butan-2-ylideneamino)benzamide

InChI

InChI=1S/C11H15N3O/c1-3-8(2)13-14-11(15)9-4-6-10(12)7-5-9/h4-7H,3,12H2,1-2H3,(H,14,15)

InChI Key

XTCQSSCDWJIHFW-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=O)C1=CC=C(C=C1)N)C

Origin of Product

United States

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